molecular formula C5H2F6O2 B074370 Hexafluoroacetylacetone CAS No. 1522-22-1

Hexafluoroacetylacetone

Cat. No.: B074370
CAS No.: 1522-22-1
M. Wt: 208.06 g/mol
InChI Key: QAMFBRUWYYMMGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexafluoroacetylacetone (hfacH) primarily targets metallic and oxidized surfaces, particularly those of nickel (Ni) and nickel oxide (NiO) . It is used in atomic layer etching processes, where it interacts with these surfaces to facilitate etching .

Mode of Action

The interaction of hfacH with its targets is complex. On a metallic Ni surface, an hfacH molecule can be unstable and dissociate . On an nio surface, an hfach molecule can be deprotonated and form a hexafluoroacetylacetonate anion (hfac−) that bonds stably with positively charged ni atoms of the surface . This interaction is consistent with observations from earlier experiments .

Biochemical Pathways

It’s known that hfach plays a crucial role in the atomic layer etching of ni, based on the cyclic processes of surface oxidation and formation of volatile organo-nickel complexes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for hfacH are not readily available, it’s known that hfacH is a colorless liquid with a density of 1.47 g/mL at 25 °C . It’s also soluble in organic solvents , which may influence its bioavailability.

Result of Action

The primary result of hfacH’s action is the formation of volatile organo-nickel complexes during the atomic layer etching process . This leads to the etching of the targeted surfaces. Additionally, hfacH can form organometallic complexes such as Ni(hfac)2, which are volatile at higher surface temperatures .

Action Environment

The action of hfacH is influenced by environmental factors. For instance, in the medium of supercritical CO2 containing β-diketones in combination with pyridine and water, hfacH reacts mainly with the oxide films . This suggests that the presence of certain substances and conditions, such as supercritical CO2 and pyridine, can influence the action, efficacy, and stability of hfacH .

Chemical Reactions Analysis

Hexafluoroacetylacetone undergoes various chemical reactions, including:

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione
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InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMFBRUWYYMMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
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DSSTOX Substance ID

DTXSID4061753
Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Molecular Weight

208.06 g/mol
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Physical Description

Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,1,1,5,5,5-Hexafluoroacetylacetone
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CAS No.

1522-22-1, 22466-49-5
Record name Hexafluoroacetylacetone
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Record name Hexafluoroacetylacetone
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Record name 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro-
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Record name 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
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Record name 1,1,1,5,5,5-hexafluoropentane-2,4-dione
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Record name HEXAFLUOROACETYLACETONE
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Synthesis routes and methods I

Procedure details

A 100-ml eggplant-type flask was charged with 16.2 g of the obtained 1,1,1,5,5,5-hexafluoroacetylacetone dihydrate and 33.0 g of 98% sulfuric acid. Then, the flask was stopped, and the mixture was stirred for 4 hr at room temperature with a magnetic mixer, followed by standing still for 1 hr to have two layers separated from each other. Then, 12.5 g of 1,1,1,5,5,5-hexafluoroacetylacetone were obtained from the organic layer. This product was found by a gas chromatography (detector: FED, column: DB-1, column size: 0.25 mm×60 m) to be 1,1,1,5,5,5-hexafluoroacetylacetone having a purity of 99.9% (areal % in gas chromatography).
Quantity
16.2 g
Type
reactant
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Quantity
33 g
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reactant
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Synthesis routes and methods II

Procedure details

In view of the above circumstances, the present inventors have made extensive researches and resultantly found that: it is possible to form a 1,1,1,5,5,5-hexafluoroacetylacetone hydrate by reacting a 3,3,3-trifluoropropynyl metal with a trifluoroacetate and then bringing the resulting reaction mixture (A), in which at least 1,1,1,5,5,5-hexafluoro-3-pentyn-2-one or an equivalent thereof is contained, into contact with water in the presence of an acid; and it is possible to produce 1,1,1,5,5,5-hexafluoroacetylacetone by dehydration of the thus-formed hydrate.
[Compound]
Name
3,3,3-trifluoropropynyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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